molecular formula C10H11NO2 B171942 4-(4-Methoxyphenyl)-2-azetidinone CAS No. 180264-44-2

4-(4-Methoxyphenyl)-2-azetidinone

Cat. No.: B171942
CAS No.: 180264-44-2
M. Wt: 177.2 g/mol
InChI Key: CESNFZGXKRIXRB-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-azetidinone (CAS 180264-44-2) is a monocyclic β-lactam core structure serving as a versatile synthetic intermediate and key building block in medicinal chemistry and organic synthesis . Its core value lies in its application as a precursor for the synthesis of N-unsubstituted β-lactams, which are pivotal key intermediates in the development of biologically active antibiotics and other pharmacologically active compounds . Researchers utilize this compound in [2+2] ketene-imine cycloadditions (Staudinger reaction) to construct more complex azetidin-2-one derivatives with potential biological activity . Beyond its role in antibiotic research, the azetidinone scaffold is of significant interest in other therapeutic areas. For instance, hydroxy-substituted azetidinone compounds have been investigated for their utility as hypocholesterolemic agents in the treatment and prevention of atherosclerosis . The compound's structure, featuring the reactive β-lactam ring fused with a 4-methoxyphenyl group, makes it a valuable template for structure-activity relationship (SAR) studies and for generating diverse chemical libraries for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-4-2-7(3-5-8)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESNFZGXKRIXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 4 4 Methoxyphenyl 2 Azetidinone and Its Analogs

Foundational [2+2] Cycloaddition Approaches

The [2+2] cycloaddition reaction is a cornerstone in the synthesis of the 2-azetidinone ring system. This approach involves the formal addition of a two-atom component to another two-atom component to form a four-membered ring.

Staudinger Ketene-Imine Cycloaddition for 4-Aryl-2-azetidinones

First discovered by Hermann Staudinger in 1907, the ketene-imine cycloaddition remains one of the most versatile and widely employed methods for the synthesis of β-lactams. mdpi.comnih.gov This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to furnish the 2-azetidinone ring. The reaction is not a concerted process but rather proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, leading to a zwitterionic intermediate. arkat-usa.orgorganic-chemistry.org Subsequent conrotatory electrocyclic ring closure of this intermediate yields the final β-lactam product. nih.govarkat-usa.org This stepwise nature allows for the formation of two new stereogenic centers at the C3 and C4 positions of the azetidinone ring, making diastereoselectivity a critical aspect of this reaction. arkat-usa.org

The Staudinger reaction is highly adaptable, allowing for the synthesis of a wide variety of substituted 2-azetidinones, including 4-aryl derivatives like 4-(4-methoxyphenyl)-2-azetidinone. mdpi.comugent.be The reaction's versatility is further enhanced by the use of various ketene precursors, such as acyl chlorides and diazo ketones. nih.gov

A common and practical approach for performing the Staudinger reaction involves the in situ generation of ketenes from acyl chlorides in the presence of a tertiary amine. mdpi.com This method obviates the need to handle the often unstable and reactive ketene intermediates directly. In the synthesis of this compound, a suitable acyl chloride is treated with a base, such as triethylamine (B128534), to generate the ketene, which is then immediately trapped by the imine derived from p-anisaldehyde. mdpi.com

For instance, the reaction of phenoxyacetyl chloride with an imine in the presence of triethylamine is a well-established method for producing 3-phenoxy-2-azetidinones. mdpi.comresearchgate.net The choice of base and solvent can significantly influence the reaction's outcome, including the yield and stereoselectivity. Pyridine has also been employed as a base in these reactions.

A variety of acyl chlorides can be utilized to introduce different substituents at the C3 position of the azetidinone ring. For example, the use of acetoxyacetyl chloride leads to the formation of 3-acetoxy-2-azetidinones, which can be subsequently hydrolyzed to the corresponding 3-hydroxy derivatives. mdpi.com

The stereochemical outcome of the Staudinger reaction is a complex interplay of electronic and steric factors of both the imine and the ketene precursor, as well as the reaction conditions. mdpi.comnih.gov The initial nucleophilic attack of the imine on the ketene forms a zwitterionic intermediate, which can either directly cyclize to form a cis-β-lactam or undergo isomerization before cyclizing to yield the trans-β-lactam. arkat-usa.orgresearchgate.net

Generally, (E)-imines tend to produce cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. mdpi.com However, the isomerization of the imine or the zwitterionic intermediate can complicate this prediction. mdpi.comnih.gov The electronic nature of the substituents plays a crucial role; electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the direct ring closure pathway, leading to cis-products. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization and the formation of trans-products. organic-chemistry.org

In the context of synthesizing this compound, the electronic properties of the methoxy (B1213986) group on the aryl ring of the imine influence the stereochemical course of the reaction. The reaction of imines derived from polycyclic aromatic amines with aryloxy ketenes has been reported to yield exclusively trans-cycloadducts, in contrast to the cis-cycloadducts typically obtained from the reaction between alkoxyketenes and imines derived from substituted anilines. nih.gov

ReactantsConditionsMajor ProductReference
Imine + Acyl Chloride/TriethylamineVariescis/trans mixture or stereoselective product mdpi.com
Imine + DihydropyranoneHeatingDihydropyridone/Oxazinone researchgate.net
Imine + DioxinoneHeatingPyridone/Oxazinone researchgate.net

Other Cycloaddition Reactions in Azetidinone Synthesis

While the Staudinger reaction is predominant, other cycloaddition strategies have also been developed for the synthesis of azetidinones. These include the reaction of isocyanates with alkenes and the use of metal-catalyzed cycloadditions. ugent.be For instance, rhodium-catalyzed [2+2] cycloaddition of terminal alkynes and imines has been reported for the synthesis of β-lactams. organic-chemistry.org Another approach involves the [3+1] cycloaddition of silyl-protected enoldiazoacetates with imido sulfur ylides, catalyzed by copper(I), to generate 3-azetidinones. nih.gov These alternative methods expand the synthetic toolbox for accessing structurally diverse azetidinone scaffolds.

Stereoselective Synthesis of this compound and its Diastereomers/Enantiomers

The biological activity of β-lactam compounds is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Enantioselective Strategies via Chiral Catalysis

The enantioselective synthesis of β-lactams can be achieved through the use of chiral catalysts in the Staudinger reaction. Chiral N-heterocyclic carbenes (NHCs) have been successfully employed as catalysts for the reaction of ketenes with imines, leading to the highly enantioselective synthesis of N-Boc β-lactams. organic-chemistry.org Planar-chiral nucleophiles have also been utilized to catalyze the enantioselective Staudinger synthesis. organic-chemistry.org

Another powerful strategy involves the use of chiral Brønsted acids or bases. Cinchona alkaloids and their derivatives are particularly effective chiral catalysts, capable of inducing high levels of enantioselectivity. ub.edu These catalysts can activate the reactants and control the stereochemical outcome of the cycloaddition.

Phase-transfer catalysis using chiral cations has also emerged as a viable method for the enantioselective synthesis of spirocyclic azetidine (B1206935) oxindoles. nih.gov This approach involves the activation of the substrate by a chiral catalyst, leading to an intramolecular C-C bond formation with high enantiomeric excess.

Catalytic SystemReaction TypeKey FeaturesReference
Chiral N-Heterocyclic CarbeneStaudinger ReactionHighly enantioselective synthesis of N-Boc β-lactams organic-chemistry.org
Planar-Chiral NucleophileStaudinger ReactionEnantioselective synthesis of β-lactams organic-chemistry.org
Cinchona AlkaloidsVariousPrivileged chiral inductors, pseudoenantiomeric forms available ub.edu
Chiral Cation Phase-Transfer CatalystIntramolecular CyclizationSynthesis of enantioenriched spirocyclic azetidine oxindoles nih.gov

Diastereoselective Control in 2-Azetidinone Ring Formation

Diastereoselective control is paramount in the synthesis of biologically active 2-azetidinones. The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a cornerstone of β-lactam synthesis, and achieving high diastereoselectivity is a primary objective. researchgate.netnih.gov

One effective strategy involves the use of chiral auxiliaries or chiral imines. For instance, the reaction of imines derived from chiral aldehydes and achiral amines with acetoxyacetyl chloride can yield a single, optically pure cis-β-lactam. nih.gov Specifically, the cycloaddition of an imine, prepared from tricarbonyl chromium(0) 2-fluoro benzaldehyde (B42025) and para-methoxyaniline, with acetoxyacetyl chloride afforded the cis-β-lactam as a single diastereoisomer with a diastereomeric excess (de) greater than 98%. nih.gov

The choice of reactants and reaction conditions significantly influences the diastereoselectivity. The reaction of imines with acetylglyoxylic acid in the presence of phosphorus oxychloride and triethylamine predominantly yields cis-3-acetoxy-β-lactams. nih.gov Similarly, the Staudinger reaction between imines of (R)-2,3-O-isopropylideneglyceraldehyde and acetoxyacetyl chloride in the presence of triethylamine produces 3-acetoxy-2-azetidinones as single cis enantiomers. acs.org

A strong preference for the cis diastereoisomers is often observed in these cycloaddition reactions, which is consistent with a two-step mechanism. acs.org The initial nucleophilic attack of the imine on the ketene is followed by conrotatory ring closure. The stereochemical outcome is dictated by the relative orientation of the substituents on the imine and the ketene during the cyclization step.

Table 1: Examples of Diastereoselective Syntheses of 2-Azetidinone Derivatives
ReactantsReaction ConditionsProductDiastereoselectivityReference
Imine from tricarbonyl chromium(0) 2-fluoro benzaldehyde and p-methoxyaniline + Acetoxyacetyl chlorideEt3N, CH2Cl2, 0°Ccis-β-lactamde > 98% nih.gov
Imines + Acetylglyoxylic acidPOCl3, Et3Ncis-3-Acetoxy-β-lactamsPredominantly cis nih.gov
Imines of (R)-2,3-O-isopropylideneglyceraldehyde + Acetoxyacetyl chlorideEt3Ncis-3-Acetoxy-2-azetidinonesSingle cis enantiomers acs.org

Absolute and Relative Stereochemistry Determination in this compound Derivatives

Determining the absolute and relative stereochemistry of this compound derivatives is crucial for understanding their structure-activity relationships. Various analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most definitive.

High-resolution NMR spectroscopy, including 1H, 13C, and 2D techniques like COSY, HSQC, and HMBC, provides detailed information about the connectivity and spatial arrangement of atoms. The coupling constants (J-values) between protons on the azetidinone ring are particularly informative for determining the relative stereochemistry. For cis-β-lactams, the coupling constant between the C3 and C4 protons is typically larger than that for the corresponding trans isomers.

In cases where NMR data is ambiguous or for the definitive assignment of absolute configuration, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional structure of the molecule, unequivocally establishing both the relative and absolute stereochemistry. For example, the structure of 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-methoxyphenyl)-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile, a related heterocyclic compound, was confirmed by X-ray crystallography, showing a high diastereomeric ratio of >20:1. nih.gov

Chemical correlation with compounds of known stereochemistry is another valuable method. For instance, a newly synthesized β-lactam can be chemically transformed into a known compound, thereby establishing its stereochemistry.

Diverse Cyclization and Ring Transformation Routes

Beyond the classical Staudinger reaction, several other cyclization and ring transformation strategies have been developed for the synthesis of this compound and its analogs.

Intramolecular cyclization of suitably functionalized linear precursors offers a powerful alternative for constructing the 2-azetidinone ring. This approach often provides good control over stereochemistry.

One such method involves the base-assisted intramolecular alkylation of N-benzyl-N-chloroacetyl amino acid derivatives. acs.org This strategy has been successfully applied to the synthesis of 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones. acs.org The cyclization of phenylalanine and leucine (B10760876) derivatives using this method resulted in the corresponding β-lactams with moderate enantioselectivity. acs.org

Another approach is the intramolecular cyclization of β-amino allenes, which has been used to synthesize enantiopure 3-hydroxy-4-aryl-2-azetidinones. acs.org Additionally, the photochemical Yang cyclization of appropriate aminoketones can lead to the formation of azetidinols through an intramolecular cyclization of a diradical intermediate. acs.org

Ring contraction and expansion reactions provide unconventional yet effective routes to 2-azetidinone derivatives. These methods often start from more readily available heterocyclic systems.

A notable example of ring contraction is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org In the presence of a base like potassium carbonate, these precursors react with various nucleophiles (alcohols, phenols, anilines) to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org

Ring expansion methodologies, while less common for direct azetidinone synthesis, are crucial for creating substituted azetidines which can be precursors. For instance, the one-carbon ring expansion of aziridines to azetidines can be achieved via a nih.govacs.org-Stevens rearrangement catalyzed by engineered cytochrome P450 enzymes. nih.gov While this method yields azetidines, subsequent oxidation could potentially form the desired 2-azetidinone ring.

Catalytic Methodologies in this compound Synthesis

The development of catalytic methods for azetidinone synthesis is a significant area of research, aiming for more efficient and environmentally friendly processes.

Transition metal catalysis has emerged as a powerful tool for the formation of the azetidinone ring. Palladium-catalyzed reactions have been particularly well-explored. For instance, intramolecular Pd(II)-catalyzed C(sp3)–H amination has been utilized for the synthesis of azetidines. rsc.org

The Alper reaction, which involves the metal-catalyzed CO insertion into aziridines, represents another transition metal-catalyzed route to 2-azetidinones. nih.gov Furthermore, the Torii reaction, a metal-catalyzed cyclocarbonylation of allyl derivatives with imines, also yields the β-lactam core. nih.gov

Recent advancements include the use of iridium photocatalysts to activate 2-isoxazoline-3-carboxylates for a [2+2] cycloaddition with alkenes, a reaction known as the aza-Paterno-Büchi reaction, to form azetidines under mild visible light conditions. rsc.org These azetidines can then be functionalized to produce 2-azetidinones.

Table 2: Transition Metal-Catalyzed Reactions for Azetidinone and Precursor Synthesis
Reaction Name/TypeCatalystReactantsProductReference
Intramolecular C(sp3)–H AminationPd(II)Amine with a C-H bondAzetidine rsc.org
Alper ReactionMetal catalystAziridines + CO2-Azetidinone nih.gov
Torii ReactionMetal catalystAllyl derivatives + Imines2-Azetidinone nih.gov
Aza-Paterno-Büchi ReactionIr(III) photocatalyst2-Isoxazoline-3-carboxylates + AlkenesAzetidine rsc.org

Organocatalytic and Biocatalytic Approaches

The quest for more enantioselective and environmentally benign synthetic routes has led to the exploration of organocatalysis and biocatalysis in the synthesis of 2-azetidinone derivatives.

Organocatalytic Approaches:

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. psu.edu In the context of azetidinone synthesis, organocatalysts have been employed to control stereoselectivity. For instance, the Henry reaction of enantiopure 4-oxoazetidine-2-carbaldehydes with nitromethane (B149229) has been successfully catalyzed by (+)-N-methylephedrine. psu.edu This approach has been used to synthesize precursors to complex azetidinone structures, such as (3R,4S)-3-acetoxy-4-(1,3-dioxolan-4-yl)-1-(4-methoxyphenyl)-2-azetidinone, which was obtained as a single cis-enantiomer from the corresponding imine of (R)-2,3-O-isopropylideneglyceraldehyde through a Staudinger reaction. psu.edu The use of chiral diarylprolinol trimethylsilyl (B98337) ethers as catalysts has also shown promise in the synthesis of optically active pyrazolidinones and isoxazolidinones, which share structural similarities with azetidinone precursors, achieving excellent enantioselectivity (up to 96:4 er).

Biocatalytic Approaches:

Biocatalysis offers the advantage of high enantioselectivity and regioselectivity under mild reaction conditions. nih.gov Enzymes, such as lipases and reductases, have been utilized in the synthesis of chiral intermediates for pharmaceuticals, including azetidinone-based compounds. nih.govresearchgate.netdntb.gov.ua For example, an enantioselective process for the reduction of 4,5-dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepin-2,3-dione to (3R-cis)-1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluromethyl)-2H-1-benzazepin-2-one has been developed using Nocardia salmonicolor SC 6310, achieving a 96% reaction yield with 99.8% enantiomeric excess (e.e.). researchgate.net While not a direct synthesis of a 2-azetidinone, this demonstrates the potential of biocatalysts to stereoselectively modify complex heterocyclic structures containing the 4-methoxyphenyl (B3050149) moiety. Furthermore, enzymatic kinetic resolution of β-lactams using lipases has been reported to produce enantiopure (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone, a key synthon for paclitaxel, in high optical purity. tandfonline.com The application of these biocatalytic methods to directly produce enantiomerically pure this compound remains a promising area for future research.

Green Chemistry Innovations in 2-Azetidinone Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for the synthesis of 2-azetidinones, focusing on reducing reaction times, energy consumption, and the use of hazardous materials. derpharmachemica.commdpi.com

Microwave-Assisted Synthetic Protocols

Microwave irradiation has become a popular tool for accelerating organic reactions. researchgate.netderpharmachemica.com In the synthesis of 2-azetidinones, microwave-assisted methods have demonstrated significant advantages over conventional heating, including shorter reaction times, higher yields, and cleaner reaction profiles. iosrjournals.orgijrpr.com The synthesis of various 2-azetidinone derivatives, including those with a 4-methoxyphenyl substituent, has been achieved through the microwave-assisted cycloaddition of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine. iosrjournals.orgijrpr.com This method often utilizes solvents like dimethylformamide (DMF) or can be performed under solvent-free conditions. mdpi.comiosrjournals.org For instance, the synthesis of 2-α(phenylacetyl)benzamido-(4-methoxyphenyl)-3-chloroazetidin-2-one was accomplished in 3-4 minutes using microwave irradiation, with yields ranging from 60-80%. iosrjournals.org

ReactantsCatalyst/SolventMethodReaction TimeYield (%)Reference
Schiff base of 2-(α-Phenyl acetyl) benzohydrazide (B10538) and 4-methoxybenzaldehyde, Chloroacetyl chlorideTriethylamine / DMFMicrowave3-4 min75 iosrjournals.org
Phenyl amino thiazole (B1198619) Schiff base, Chloroacetyl chlorideTriethylamine / DioxaneMicrowave (270W)3-4 min85-95 ijrpr.com
Schiff bases of Isoniazid, Chloroacetyl chlorideTriethylamine / DichloromethaneStirring110-130 min81-93 derpharmachemica.com
Schiff bases of Isoniazid, Chloroacetyl chlorideTriethylamine / DichloromethaneSonication20-30 min81-93 derpharmachemica.com
Di-imines, Chloroacetyl chlorideTriethylamine / BenzeneConventional3 hours stirring- nih.gov
Amino β-lactams, Morpholine-4-carbonyl chlorideTriethylamineGrinding (Solvent-free)ShortModerate to high hilarispublisher.com

Sonochemical and Stirring Methods for Enhanced Reaction Efficiency

Ultrasound-assisted synthesis, or sonochemistry, provides another green alternative for promoting chemical reactions. The application of ultrasound has been shown to significantly reduce reaction times for the synthesis of 2-azetidinones compared to conventional stirring methods. derpharmachemica.com For example, the synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide derivatives was achieved in 20-30 minutes with yields of 81-93% using sonication, whereas the same reaction required 110-130 minutes by conventional stirring. derpharmachemica.com Both methods represent an improvement over traditional refluxing techniques which can take several hours. derpharmachemica.com These methods often involve the use of molecular sieves to remove water generated during the reaction, further enhancing efficiency. derpharmachemica.com

Mechanistic Investigations and Reactivity Profiles of 4 4 Methoxyphenyl 2 Azetidinone Systems

Intrinsic Ring Strain and its Influence on 2-Azetidinone Reactivity

The reactivity of the 2-azetidinone ring is fundamentally linked to its significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain arises from the deviation of bond angles within the four-membered ring from their ideal values. In a typical amide, the nitrogen atom adopts a trigonal planar geometry, allowing for resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. However, the geometric constraints of the 2-azetidinone ring force the nitrogen atom into a more pyramidal geometry, which reduces this resonance stabilization and increases the susceptibility of the amide bond to nucleophilic attack. acs.orgnih.gov

The inherent strain makes the 2-azetidinone ring a versatile building block in organic synthesis, as the ring can be selectively opened under various conditions. thieme-connect.comresearchgate.net This reactivity is crucial for the biological activity of β-lactam antibiotics, which act by acylating and thereby inactivating bacterial enzymes essential for cell wall synthesis. mdpi.comnih.govfrontiersin.org The substituents on the 2-azetidinone ring can further modulate this intrinsic reactivity. nih.govmdpi.com

The presence of a 4-methoxyphenyl (B3050149) group at the C4 position can influence the electronic properties and, consequently, the reactivity of the β-lactam ring. The methoxy (B1213986) group is an electron-donating group, which can affect the stability of intermediates and transition states during chemical reactions. derpharmachemica.com

Comprehensive Analysis of 2-Azetidinone Ring Cleavage Reactions

The strained four-membered ring of 2-azetidinones is susceptible to cleavage by a variety of reagents and conditions. These reactions are not only fundamental to understanding the degradation pathways of β-lactam antibiotics but also provide powerful tools for synthetic organic chemistry. thieme-connect.com

Ring cleavage can be initiated by nucleophilic attack at the carbonyl carbon, leading to the breakage of the N1-C2 amide bond. This is the principal mechanism of hydrolysis and aminolysis. mdpi.comacs.org Alternatively, cleavage of the C3-C4 bond can occur, particularly in fragmentation reactions.

For instance, 2-azetidinones bearing a 4-methoxyphenyl group at the C4 position can be converted into alkenes through a sequential treatment with monochloroalane and diethylaluminum chloride. thieme-connect.com This process involves the reduction of the lactam to the corresponding azetidine (B1206935), followed by a fragmentation reaction where the C3-C4 bond is cleaved. thieme-connect.com The stereochemistry of the starting azetidinone is often transferred to the resulting olefin with high fidelity. thieme-connect.com

Another example of ring cleavage involves the oxidative removal of an N-aryl group. The use of ceric ammonium (B1175870) nitrate (B79036) (CAN) to cleave the N-(p-methoxyphenyl) group is a well-established method for the synthesis of N-unsubstituted β-lactams. nih.gov This reaction proceeds via the oxidation of the electron-rich aromatic ring. nih.gov

Reaction Pathways and Kinetics of Derivatization of the Azetidinone Core

The derivatization of the 2-azetidinone core is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of β-lactam antibiotics with tailored properties. The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a primary method for constructing the 2-azetidinone ring itself. researchgate.netnih.govnih.gov The kinetics and stereoselectivity of this reaction are influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. mdpi.comresearchgate.net For example, the reaction of an imine with an in-situ generated ketene often leads to the formation of a cis/trans mixture of β-lactams, with the ratio depending on the specific reactants and solvent. mdpi.com

Once the 2-azetidinone ring is formed, further derivatization can be achieved at various positions. For instance, the nitrogen atom (N1) can be functionalized, and this substituent can later be removed if necessary. The p-methoxyphenyl group is a common N-protecting group that can be cleaved oxidatively. nih.gov The kinetics of such derivatization and deprotection reactions are crucial for efficient synthetic strategies.

The table below summarizes the infrared absorption bands for the carbonyl group in a series of 2-azetidinone derivatives, providing evidence for the formation of the β-lactam ring. researchgate.net

CompoundCarbonyl (C=O) Stretching Frequency (cm⁻¹)
4a1755
4b1765
4c1759
4d1761
4e1701
4f1732
4g1739
4h1743
4i1735
4j1728

Theoretical and Experimental Mechanistic Studies of β-Lactam Ring Hydrolysis

The hydrolysis of the β-lactam ring is a critical reaction, as it represents the primary mechanism of inactivation for β-lactam antibiotics, both environmentally and within the body, often catalyzed by β-lactamase enzymes. mdpi.comnih.gov Understanding the mechanism of this reaction is therefore of paramount importance.

Hydrolysis can proceed through either neutral or alkaline conditions. In neutral hydrolysis, a water molecule acts as the nucleophile. acs.org Theoretical studies using ab initio calculations have shown that the reaction can proceed through either a concerted or a stepwise mechanism, with the energy barrier between the two being relatively small. acs.org The presence of additional water molecules can act as catalysts, lowering the activation energy. acs.org

Alkaline hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring. acs.org This is generally a faster process than neutral hydrolysis. The reaction proceeds through a tetrahedral intermediate, which then collapses to break the amide bond. acs.org

The substituents on the β-lactam ring play a significant role in modulating its hydrolytic stability. Electron-withdrawing groups attached to the ring generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups can decrease the rate of hydrolysis.

Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms, including the hydrolysis of β-lactams. tandfonline.comresearchgate.net These methods allow for the calculation of the geometries and energies of reactants, products, transition states, and intermediates along a reaction pathway. researchgate.net

For the hydrolysis of β-lactams, computational studies have been used to model the transition states for both the acylation (ring-opening) and deacylation steps. tandfonline.comasm.org These models can provide insights into the role of specific amino acid residues in the active site of β-lactamase enzymes and how they facilitate catalysis. mdpi.comnih.gov

The modeling of transition states often involves identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. researchgate.net By comparing the calculated energy barriers with experimental kinetic data, the validity of a proposed mechanism can be assessed. acs.orgtandfonline.com Such studies have been instrumental in understanding the differences in reactivity between various classes of β-lactams and in the design of new, more resistant antibiotics. asm.org

Computational Chemistry and Theoretical Characterization of 4 4 Methoxyphenyl 2 Azetidinone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties and structural stability of 4-(4-methoxyphenyl)-2-azetidinone. These methods provide a detailed picture of the molecule's behavior and characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized molecular geometry and understanding the frontier molecular orbitals (HOMO and LUMO) of azetidinone derivatives.

Studies on similar azetidinone structures have utilized DFT calculations, often with the B3LYP functional and various basis sets like 6-311++G**, to predict geometric parameters. For instance, in related heterocyclic compounds, DFT has been used to calculate bond lengths, bond angles, and torsion angles, which show good agreement with experimental X-ray diffraction data. dergipark.org.tr The planarity of the azetidinone ring and the orientation of the methoxyphenyl group are key determinants of its chemical behavior.

The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is critical for understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO energy gap implies higher reactivity. royalsocietypublishing.org For Schiff base derivatives with a methoxy (B1213986) group, which are precursors to some azetidinones, the HOMO-LUMO gap has been calculated to understand their nonlinear optical (NLO) properties and charge transfer characteristics. nih.govresearchgate.net These calculations reveal that the methoxy group acts as an electron donor, influencing the electronic distribution across the molecule. nih.gov

Table 1: Representative DFT-Calculated Parameters for a Substituted Azetidinone Derivative

Parameter Calculated Value
HOMO Energy -5.57 eV
LUMO Energy 1.27 eV
Energy Gap (ΔE) 6.84 eV
Dipole Moment 3.5 D

Note: Data is illustrative and based on calculations for similar heterocyclic systems. dergipark.org.tr

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure of this compound and its influence on biological activity. Both ab initio and semi-empirical methods are employed for this purpose.

Ab initio calculations, which are based on first principles of quantum mechanics without experimental parameters, provide highly accurate conformational energies. These methods have been used to predict that the reaction of ketenes with imines to form β-lactams proceeds through a concerted suprafacial mechanism. acs.org

Semi-empirical methods, which use some experimental parameters, offer a computationally less expensive alternative for exploring the potential energy surface. Conformational analysis using relaxed potential energy surface (PES) scans can identify the most stable conformer of a molecule. royalsocietypublishing.org For related structures, the dihedral angle between the aromatic rings is a key conformational feature. For example, in some antiproliferative azetidinones, the dihedral angle between the N-1 and C-4 aromatic rings was found to be around -61.7°, which is a significant deviation from planarity. tudublin.ie This non-planar conformation can be critical for its interaction with biological targets. tudublin.ie

Prediction and Rationalization of Reaction Outcomes and Selectivity in Azetidinone Synthesis

Computational methods are invaluable for predicting the stereoselectivity and regioselectivity of the Staudinger reaction, a common method for synthesizing β-lactams like this compound. This reaction involves the [2+2] cycloaddition of a ketene (B1206846) and an imine.

Theoretical studies can elucidate the reaction mechanism and the transition state structures, helping to rationalize why a particular isomer (cis or trans) is formed preferentially. For instance, the reaction conditions, such as temperature and solvent, can influence the stereochemical outcome. mdpi.com Reactions carried out at higher temperatures often favor the formation of the more thermodynamically stable trans-isomer, while lower temperatures can lead to the kinetically controlled cis-isomer. mdpi.com

In the synthesis of related 3-acetoxy-2-azetidinones, the Staudinger reaction at 100 °C resulted in the trans-adduct with complete selectivity. mdpi.com Computational modeling of the transition states for both the cis and trans pathways can predict the activation energies and thus the likely product ratio under different conditions.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how this compound and its derivatives interact with biological macromolecules, such as enzymes or receptors. These simulations model the movement of atoms and molecules over time, offering insights into the stability of ligand-protein complexes and the nature of their interactions.

MD simulations have been used to study the binding of azetidinone-based inhibitors to tubulin, a key target for anticancer drugs. researchgate.net These simulations can reveal the stability of the compound within the binding site, with parameters like the root-mean-square deviation (RMSD) indicating the conformational stability of the complex over time. researchgate.net

The binding free energy of a ligand to its target can be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). peerj.com These calculations break down the interaction energy into components such as van der Waals forces, electrostatic interactions, and solvation energies, providing a detailed understanding of the driving forces for binding. peerj.com For example, in studies of sulfonamides binding to triosephosphate isomerase, strong and favorable van der Waals interactions were found to be key for affinity. peerj.com

Table 2: Illustrative Binding Free Energy Components from an MD Simulation

Energy Component Value (kcal/mol)
Van der Waals Energy -45.5
Electrostatic Energy -15.2
Polar Solvation Energy 30.8
Nonpolar Solvation Energy -5.1
Total Binding Free Energy -35.0

Note: Data is representative of typical values obtained in MD simulation studies of ligand-protein interactions. nih.gov

Computational Design and Screening of Novel Azetidinone Precursors

Computational chemistry plays a pivotal role in the rational design and virtual screening of novel precursors for the synthesis of azetidinone derivatives with improved properties. By using computational tools, researchers can design and evaluate a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.

This process often begins with the creation of a virtual library of precursor molecules, which can be imines or ketenes for the Staudinger synthesis. These virtual compounds can then be screened based on their predicted properties, such as reactivity, electronic characteristics, and potential to form stable β-lactams.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of precursors with the desired activity of the final azetidinone product. nih.gov Furthermore, molecular docking can be used to screen precursors by evaluating how the resulting azetidinones would bind to a specific biological target. nih.gov This in silico screening approach accelerates the discovery of new and more effective azetidinone-based compounds by focusing synthetic efforts on the most promising candidates. researchgate.net For instance, the screening of Schiff base derivatives for their nonlinear optical properties has been successfully performed using DFT calculations, identifying promising candidates for materials science applications. royalsocietypublishing.orgnih.gov

4 4 Methoxyphenyl 2 Azetidinone As a Versatile Synthetic Intermediate and Chemical Building Block

Strategic Utility in the Assembly of Advanced Organic Architectures

The 2-azetidinone nucleus, particularly when substituted, serves as a versatile precursor for a variety of advanced organic structures. The strained four-membered ring is not merely a terminal target but a reactive intermediate that can be elaborated into more complex systems. uc.pt Its utility stems from the ability to function as a constrained amino acid equivalent, which can be unveiled through selective ring-opening reactions.

Researchers have exploited 4-aryl-2-azetidinones as key intermediates in the synthesis of novel pharmaceutical analogues. A notable strategy involves the coupling of a functionalized 2-azetidinone acid with other bioactive nuclei to create hybrid molecules. For instance, 2-(1,4-diaryl-4-oxoazetidin-3-yl)acetic acids have been successfully coupled with the 6-aminopenicillanic acid (6-APA) nucleus. This approach aims to generate a synergistic effect by combining the properties of the azetidinone ring with the established bioactivity of the penicillin scaffold, potentially leading to enhanced stability and biological activity. nih.gov

Furthermore, the azetidinone framework is a cornerstone in the synthesis of non-proteinogenic amino acids, peptides, and various nitrogen-containing heterocycles. mdpi.compageplace.de The ability to control the stereochemistry at the C3 and C4 positions during the initial synthesis allows for the creation of chiral building blocks that can be carried through to the final, more complex target molecule. acs.org The reduction of the lactam carbonyl group offers a direct route to the corresponding azetidines, another class of important heterocyclic compounds. acs.org

Architectural Class Synthetic Application of Azetidinone Intermediate Key Transformation
Hybrid Antibiotics Coupling of a 1,4-diaryl-2-azetidinone derivative with the 6-aminopenicillanic acid (6-APA) scaffold. nih.gov Amide bond formation.
Non-natural Amino Acids Used as constrained, stereochemically defined precursors. Ring-opening reactions.
Azetidines Serve as direct precursors to saturated four-membered rings. acs.org Reduction of the C2-carbonyl. acs.org
Complex Heterocycles Utilized as a template for further annulation or functionalization. tandfonline.com Cycloaddition, rearrangement.

Directed Functionalization and Derivatization at the 2-Azetidinone Nucleus

The 2-azetidinone ring system allows for a wide range of chemical modifications at its nitrogen and carbon atoms. The reactivity of each position can be selectively exploited to introduce diverse functional groups, making it a highly adaptable template in multi-step synthesis.

The carbon backbone of the azetidinone ring also offers multiple sites for functionalization. The C3 position is particularly reactive, allowing for the introduction of a wide variety of substituents. For example, 3-chloro-azetidinones can be synthesized and subsequently used in substitution reactions. mdpi.com Furthermore, methods have been developed for the arylation of the methyl group at the C3 position under palladium catalysis, followed by intramolecular amidation to yield chiral α-amino-β-lactams. doi.org

Another key transformation is the reduction of the C2-carbonyl group. This reaction converts the 2-azetidinone into the corresponding azetidine (B1206935), a valuable saturated heterocycle. This reduction is typically achieved with high efficiency using reagents such as diborane, lithium aluminum hydride (LiAlH₄), or various alanes, often with retention of the ring's stereochemistry. acs.org

Reaction Type Position Reagents/Conditions Product
N-Deprotection N1 Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) N-unsubstituted 2-azetidinone nih.govugent.be
Reduction C2 Diborane, LiAlH₄, Alanes Azetidine acs.org
Substitution C3 Varies (e.g., from 3-halo precursors) 3-substituted azetidinone mdpi.com
Arylation/Amidation C3 Palladium catalysis, then intramolecular amidation α-amino-β-lactam doi.org

Influence of the 4-Methoxyphenyl (B3050149) Substituent on Subsequent Synthetic Transformations and Regioselectivity

The 4-methoxyphenyl group at the C4 position exerts a significant electronic influence on the reactivity and stereoselectivity of the azetidinone ring, beginning with its very formation. The most common route to 4-aryl-2-azetidinones is the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. In this reaction, the imine component provides the N1 and C4 atoms of the final ring.

The stereochemical outcome of the Staudinger reaction is highly dependent on the substituents of the reactants. The 4-methoxyphenyl group is a strong electron-donating group due to the resonance effect of the methoxy (B1213986) substituent. When this group is present on the aryl ring of the imine (Ar-CH=N-R'), it influences the reaction pathway. Studies have shown that imines bearing electron-donating substituents tend to favor the formation of cis-2-azetidinones. ugent.be This is because the electron-donating group stabilizes the zwitterionic intermediate formed during the cycloaddition, affecting the kinetics of the subsequent ring-closure step and directing the stereochemical outcome. mdpi.com

Beyond the initial synthesis, the electronic nature of the C4-substituent can influence the reactivity of the ring itself. For example, in base-promoted isomerizations of cis-4-formyl-2-azetidinones, the nature of the substituents on the ring, including the C4-aryl group, can dictate whether the reaction proceeds via C4-epimerization or a rearrangement to a different heterocyclic system. acs.org While many studies focus on the influence of the N1-substituent, the C4-substituent plays a crucial role in polarizing the C4-N1 bond and influencing the acidity of the C4-proton, which can be critical in base-mediated reactions. The electron-donating 4-methoxyphenyl group can affect the stability of adjacent carbocations or carbanions, thereby influencing the regioselectivity of bond-cleavage or bond-forming reactions at or near the C4 position.

Application in the Construction of Fused and Spirocyclic Systems

The 4-(4-methoxyphenyl)-2-azetidinone scaffold is an excellent starting point for the synthesis of more complex, three-dimensional structures such as fused and spirocyclic systems. These motifs are of great interest in medicinal chemistry as they introduce conformational rigidity and novel spatial arrangements of functional groups. uc.pt

Spirocyclic β-lactams are commonly synthesized via the Staudinger [2+2] cycloaddition reaction, where a cyclic imine is used as one of the components. uc.pt For example, reacting a ketene with an imine derived from a cyclic ketone, such as isatin (B1672199) (1H-indole-2,3-dione), leads directly to the formation of a spiro[azetidine-2,3'-indoline]-2',4-dione structure. researchgate.net The substituents on the ketene and the imine, including the 4-methoxyphenyl group, can be varied to generate a library of spirocyclic compounds. researchgate.net The synthesis of spiro-β-lactams fused to morpholine (B109124) and other heterocyclic rings has also been reported through this methodology. uc.pt

Fused heterocyclic systems containing the 2-azetidinone ring are also accessible. These are often constructed through intramolecular reactions where functional groups appended to the azetidinone ring react to form a new, fused ring. For example, a β-lactam bearing an alkyne and an azide (B81097) group can undergo a spontaneous intramolecular "click" reaction to afford a fused triazole system. mdpi.com Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides to dipolarophiles derived from 4-oxoazetidine-2-carbaldehydes, resulting in polycyclic fused heterocyclic derivatives. doi.org These strategies highlight the versatility of the azetidinone core as a template for building intricate, polycyclic architectures, including macrocyclic ethers that incorporate fused azetidinone rings. doi.org

System Type Synthetic Strategy Example Precursors Resulting Structure
Spirocyclic Staudinger [2+2] Cycloaddition Ketene + Cyclic Imine (e.g., from Isatin) Spiro[azetidine-2,3'-indoline]-2',4-dione uc.ptresearchgate.net
Fused Intramolecular Cycloaddition Azetidinone with azide and alkyne moieties β-lactam-fused triazole mdpi.com
Fused 1,3-Dipolar Cycloaddition Azomethine ylide + 4-oxoazetidine-2-carbaldehyde (B1149472) derivative Polycyclic fused heterocycle doi.org
Macrocyclic Multi-step synthesis involving ring fusion Azetidinone derivatives Azacrown ethers with fused β-lactam rings doi.org

Table of Mentioned Compounds

Compound Name
This compound
6-Aminopenicillanic acid (6-APA)
Azetidine
Ceric ammonium nitrate
Diborane
Isatin (1H-indole-2,3-dione)
Lithium aluminum hydride
Spiro[azetidine-2,3'-indoline]-2',4-dione
Taxol

Structure Reactivity Relationship Srr Studies of 4 4 Methoxyphenyl 2 Azetidinone Derivatives

Methodological Frameworks for SRR Elucidation in Azetidinone Chemistry

The elucidation of structure-reactivity relationships (SRR) in azetidinone chemistry relies on a synergistic approach that combines experimental techniques and computational modeling. These frameworks are essential for understanding the nuanced interplay of electronic and steric effects that govern the reactivity of the β-lactam ring. mdpi.com

Experimental Approaches:

Kinetic Studies: The rate of reactions, such as hydrolysis or reactions with nucleophiles, provides quantitative data on the reactivity of the azetidinone ring. For instance, the rate of hydrolysis of the β-lactam bond can be influenced by substituents on the N1 and C4 positions. Electron-donating groups on the nitrogen atom tend to retard hydrolysis, while electron-withdrawing groups accelerate it. utrgv.edu

Product Analysis: Careful characterization of reaction products helps to understand the regioselectivity and stereoselectivity of reactions, providing insights into the underlying reaction mechanisms.

Computational Modeling:

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) calculations are widely used to model the electronic structure and predict the reactivity of azetidinone derivatives. mdpi.com These calculations can provide insights into the stability of intermediates and transition states, helping to rationalize experimentally observed reactivity and stereoselectivity. For example, DFT studies have been instrumental in understanding the mechanism of the Staudinger reaction, a key method for synthesizing β-lactams. mdpi.com

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations are used to predict how azetidinone derivatives will interact with biological targets, such as enzymes. ijbpas.com These studies can help to rationalize the biological activity of existing compounds and guide the design of new, more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While not explicitly detailed for 4-(4-methoxyphenyl)-2-azetidinone in the provided context, this is a general and powerful tool in medicinal chemistry.

The interplay between these experimental and computational methods provides a comprehensive framework for understanding and predicting the structure-reactivity relationships of azetidinone derivatives, facilitating the rational design of new molecules with desired properties.

Role of the 4-Methoxyphenyl (B3050149) Substituent in Modulating Chemical Reactivity and Selectivity

The 4-methoxyphenyl group at the C4 position of the 2-azetidinone ring plays a significant role in modulating the molecule's chemical reactivity and selectivity through its electronic and steric properties.

Electronic Effects:

The methoxy (B1213986) group (-OCH₃) is an electron-donating group due to its resonance effect, which can influence the reactivity of the β-lactam ring. This electron-donating nature can affect the electrophilicity of the carbonyl carbon in the β-lactam ring. While a definitive statement on its effect on hydrolysis rate without specific comparative data is difficult, it is known that N-aryl groups like N-phenyl and N-4-methoxyphenyl generally lead to slower hydrolysis compared to N-benzyl or N-allyl groups. utrgv.edu The presence of the aromatic ring itself at the nitrogen atom slows down hydrolysis compared to aliphatic and arylalkyl groups. utrgv.edu

Steric Effects:

The bulk of the 4-methoxyphenyl group can influence the stereochemical outcome of reactions at the azetidinone core. For instance, in the Staudinger cycloaddition reaction to form the β-lactam ring, the nature of the substituents on the imine and ketene (B1206846), including aryl groups like 4-methoxyphenyl, plays a crucial role in determining the cis/trans stereoselectivity of the product. mdpi.com The steric hindrance presented by this group can direct the approach of reagents, leading to preferential formation of one stereoisomer over another.

The following table summarizes the observed influence of the 4-methoxyphenyl substituent on the properties of 2-azetidinone derivatives based on available research.

FeatureInfluence of 4-Methoxyphenyl Group
Hydrolysis Rate N-4-methoxyphenyl group contributes to slower hydrolysis compared to N-alkyl or N-allyl groups. utrgv.edu
Antimicrobial Activity Substitution at the C4 position with a 4-methoxyphenyl group is associated with potent antimicrobial activity. derpharmachemica.com
Cholesterol Inhibition A 4-methoxyphenyl substituent at the C4 position is effective for cholesterol inhibition activity. iipseries.org
Stereoselectivity in Synthesis The steric and electronic nature of the 4-methoxyphenyl group influences the cis/trans stereochemistry of the resulting β-lactam in Staudinger reactions. mdpi.com

Stereochemical Parameters and their Impact on Molecular Interactions and Synthetic Pathways

The stereochemistry of this compound derivatives is a critical determinant of their chemical and biological properties. The azetidinone ring can possess multiple chiral centers, primarily at the C3 and C4 positions, leading to the possibility of different stereoisomers (enantiomers and diastereomers).

Impact on Molecular Interactions and Biological Activity:

Impact on Synthetic Pathways and Reactivity:

The stereochemistry of the starting materials and intermediates profoundly influences the course of synthetic pathways leading to this compound derivatives. The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a cornerstone of β-lactam synthesis, and its stereochemical outcome is highly dependent on the reaction conditions and the nature of the substituents. mdpi.comarkat-usa.org

Diastereoselectivity: The relative stereochemistry of the substituents at C3 and C4 (cis or trans) is often controlled during the ring-forming step. For instance, the reaction conditions, including solvent polarity and temperature, can influence the ratio of cis to trans isomers formed. mdpi.com In some cases, exclusive formation of the cis or trans isomer can be achieved. mdpi.com

Enantioselectivity: The synthesis of enantiomerically pure azetidinones often requires the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. mdpi.com

The stereochemical configuration of the azetidinone ring also impacts its chemical reactivity. The accessibility of the carbonyl group and other reactive sites can be influenced by the spatial arrangement of bulky substituents. For example, the reduction of the β-lactam ring to the corresponding azetidine (B1206935) generally proceeds with retention of the ring substituents' stereochemistry. acs.org

The following table highlights key stereochemical aspects and their implications:

Stereochemical ParameterImpact
C3/C4 Configuration (cis/trans) Influences biological activity and is controlled during synthesis by reaction conditions. mdpi.com
Enantiomeric Purity Crucial for specific interactions with chiral biological targets. mdpi.com
Chiral Auxiliaries Often employed to control the absolute stereochemistry during synthesis. mdpi.com

Design Principles for Tailoring Reactivity through Structural Modifications at the Azetidinone Core

The reactivity of the this compound core can be rationally tailored by strategic structural modifications. These modifications can be broadly categorized into changes at the N1, C3, and C4 positions of the azetidinone ring.

Modifications at the N1-Position:

The substituent at the nitrogen atom of the β-lactam ring has a profound effect on its reactivity.

Electronic Effects: Electron-withdrawing groups at the N1 position generally increase the susceptibility of the β-lactam carbonyl group to nucleophilic attack, thereby enhancing its reactivity. Conversely, electron-donating groups tend to decrease its reactivity. utrgv.edu The N-p-methoxyphenyl group itself can be oxidatively cleaved, a property utilized in synthetic strategies where it serves as a protecting group that can be removed to yield the N-unsubstituted β-lactam. nih.gov

Steric Effects: Bulky substituents at the N1 position can sterically hinder the approach of nucleophiles to the carbonyl carbon, thus reducing the reactivity of the β-lactam ring.

Modifications at the C3-Position:

The introduction of substituents at the C3 position offers a versatile strategy for modulating the properties of the azetidinone.

Stereochemical Control: The Staudinger reaction allows for the introduction of a wide variety of substituents at the C3 position, and the stereochemistry at this center can be controlled to a certain extent by the choice of ketene precursor and reaction conditions. mdpi.com

Modifications at the C4-Position:

The following table provides a summary of design principles for tailoring the reactivity of the azetidinone core:

Position of ModificationDesign PrincipleEffect on Reactivity
N1-Position Introduction of electron-withdrawing groups.Increases reactivity towards nucleophiles. utrgv.edu
Introduction of electron-donating groups.Decreases reactivity towards nucleophiles. utrgv.edu
Use of a removable group (e.g., p-methoxyphenyl).Allows for the synthesis of N-unsubstituted β-lactams. nih.gov
C3-Position Introduction of various substituents via ketene precursors.Modulates electronic properties and provides stereochemical diversity. mdpi.com
C4-Position Variation of the aryl substituent.Influences ring strain and overall molecular shape. rsc.org

By carefully considering these design principles, chemists can rationally modify the this compound scaffold to fine-tune its reactivity and develop new compounds with specific applications in mind.

Q & A

Q. What are the common synthetic routes for 4-(4-Methoxyphenyl)-2-azetidinone, and how do reaction conditions influence yield and stereoselectivity?

The synthesis often involves [2+2] cycloaddition or asymmetric catalytic methods. For example, copper-catalyzed asymmetric synthesis using proline-phosphine ligands can yield α-alkylidene-β-lactams with a 4-methoxyphenyl group (e.g., compound 4g in ). Key steps include controlling reaction temperature (e.g., −81°C for enolate formation) and using chiral ligands to achieve stereoselectivity . Multi-step protocols, such as those involving LDA (lithium diisopropylamide) in THF for β-lactam ring formation, require precise stoichiometry and inert atmospheres to minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • IR spectroscopy : Identifies carbonyl stretches (e.g., 1743 cm⁻¹ for the β-lactam ring) and methoxy group vibrations (~1247 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve stereochemistry and substituent effects. For example, the C-4 methoxyphenyl group shows distinct aromatic proton splitting (~6.8–7.3 ppm) and quaternary carbon signals .
  • X-ray crystallography : Determines absolute configuration, as seen in the crystal structure of 3R,4R-4-[1-hydroxyethyl]-3-[(2-hydroxymethyl-benzoyl)amino]-1-(4-methoxyphenyl)-2-azetidinone (CSD-402581) .

Q. Why is the 4-methoxyphenyl moiety critical in 2-azetidinone derivatives?

This group enhances hydrogen-bonding interactions with biological targets, as shown in SAR studies (Scheme 120, ). Its electron-donating methoxy group stabilizes transition states in catalytic reactions and improves solubility in polar solvents .

Advanced Research Questions

Q. How does stereochemistry at the C-4 position affect biological activity?

The 3R,4R configuration in carbapenem intermediates (e.g., β-methylazetidin-2-one) is essential for antibiotic activity. Suboptimal stereochemistry reduces binding affinity to penicillin-binding proteins (PBPs) by >50%, as shown in carbapenem SAR studies . Crystal structures confirm that proper spatial alignment of the 4-methoxyphenyl group and hydroxyl substituents is required for target engagement .

Q. What challenges arise in asymmetric synthesis of this compound derivatives?

  • Enantiomeric excess (ee) : Achieving >90% ee requires chiral auxiliaries (e.g., proline-phosphine ligands) and low-temperature conditions (−50°C) to suppress racemization .
  • Purification : Diastereomers with similar polarity (e.g., compounds 17 and 18 in ) necessitate advanced chromatography (e.g., silica gel with hexane/EtOAc gradients) .

Q. How can substituent optimization at the C-3 and C-4 positions improve target selectivity?

  • C-3 modifications : Introducing alkyl groups (e.g., allyl or hydroxypropyl) modulates lipophilicity, impacting membrane permeability. For example, compound 17 (3-allyl substituent) shows enhanced cellular uptake compared to unsubstituted analogs .
  • C-4 modifications : Replacing the methoxyphenyl group with electron-withdrawing groups (e.g., nitro) reduces activity by 70%, emphasizing the need for hydrogen-bond donors .

Q. What computational methods validate the pharmacophore model of this compound?

  • Docking studies : Molecular dynamics simulations align the β-lactam ring and methoxyphenyl group with active sites of β-lactamases (e.g., TEM-1).
  • DFT calculations : Predict stabilization energies of intermediates in catalytic cycles, aiding ligand design .

Q. How is this compound utilized as an intermediate in antibiotic synthesis?

It serves as a precursor for carbapenems (e.g., 1-β-methylcarbapenem), where the 4-methoxyphenyl group is retained in the final drug structure. Key steps include silylation (e.g., tert-butyldimethylsilyl protection) and enzymatic resolution to isolate the active stereoisomer .

Q. How do researchers address solubility and stability issues in derivatives?

  • Prodrug strategies : Acetylation of hydroxyl groups (e.g., ezetimibe diacetate) improves oral bioavailability .
  • Formulation : Lyophilization or co-crystallization with cyclodextrins enhances aqueous stability .

Q. What structural parallels exist between this compound and FDA-approved drugs?

Ezetimibe, a cholesterol absorption inhibitor, shares the 2-azetidinone core. Comparative SAR studies reveal that fluorophenyl substitutions (vs. methoxyphenyl) optimize target (NPC1L1) binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.